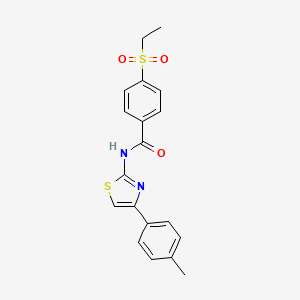

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

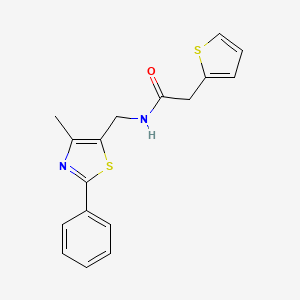

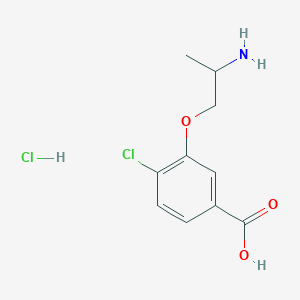

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea, also known as MP-10, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylurea derivatives and has been found to exhibit promising pharmacological properties.

Applications De Recherche Scientifique

Pharmacological Properties and Potential Applications

Antidepressant and Anxiolytic Effects : Research on phenylpiperazine derivatives, including compounds structurally related to the mentioned chemical, demonstrates significant pharmacological properties. For example, studies have shown these derivatives exhibit potent antidepressant-like and anxiolytic-like activities in animal models, highlighting their potential as therapeutic agents for depression and anxiety disorders. Their mechanisms of action involve high affinity for serotonergic, adrenergic, and dopaminergic receptors, with particular efficacy as 5-HT1A and 5-HT7 receptor antagonists (Pytka et al., 2015).

Herbicidal Activity

Novel Triazolinone Derivatives : The integration of phenylurea into the scaffold of triazolinone has led to the development of compounds with significant herbicidal activities. These novel derivatives have shown promise as Protox inhibitors, a critical target in the development of herbicides. This suggests the compound's potential application in agriculture for the control of broadleaf weeds in crops like rice, demonstrating the versatility of phenylurea derivatives in addressing plant growth and health management issues (Luo et al., 2008).

Chemical and Structural Analysis

Enantioseparation and Thermodynamic Studies : The compound's relevance extends into chemical analysis, where derivatives of phenylurea have been used in the study of enantioseparation mechanisms. Research in this area has contributed to understanding the thermodynamic properties of enantioseparation processes, essential for developing more efficient methods of separating enantiomers in pharmaceutical compounds, thereby enhancing drug development and synthesis protocols (Dungelová et al., 2004).

Molecular Interaction Studies

Interaction with Bovine Serum Albumin (BSA) : Fluorescence spectral studies on the interaction of compounds similar to 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea with Bovine Serum Albumin (BSA) have provided insights into the binding mechanisms and dynamics of small molecules with proteins. These studies are crucial for understanding drug-protein interactions, which are fundamental in drug design and development (Ghosh et al., 2016).

Propriétés

IUPAC Name |

1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMKQIDYFIVYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)

![{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B2587230.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2587231.png)